molecular formula C4H6Cl2N2O2S B1378261 4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride CAS No. 1394040-47-1

4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride

Cat. No. B1378261
M. Wt: 217.07 g/mol
InChI Key: SBDRXRJONAKJKN-UHFFFAOYSA-N
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Description

4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1394040-47-1 . It has a molecular weight of 217.08 and is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-3-isothiazolecarboxylic acid dihydrochloride . The InChI code is 1S/C4H4N2O2S.2ClH/c5-2-1-9-6-3 (2)4 (7)8;;/h1H,5H2, (H,7,8);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Biomarker for Cyanide Exposure

One study highlighted the use of 2-amino-2-thiazoline-4-carboxylic acid (ATCA) as a promising marker for assessing cyanide exposure. The analysis of ATCA in the plasma of smokers and non-smokers using gas-chromatography mass-spectrometry established its feasibility as a marker for past cyanide exposure. The significant difference in ATCA levels between smokers and non-smokers underscores its potential in toxicology and environmental health studies (Logue et al., 2009).

Captan Metabolism and Biomarker Evaluation

Research into captan fungicide metabolism in humans identified tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) as biomarkers of exposure. This study underscores the relevance of such chemical analyses in evaluating occupational exposure and comparing human and rat dermal absorption and metabolism, potentially guiding safety standards and exposure assessments in agricultural and industrial contexts (Krieger & Thongsinthusak, 1993).

Evaluation of Novel Compounds in Drug Development

The metabolism and disposition study of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans illustrates the complex pathways involved in the pharmacokinetics of new therapeutic agents. The research provides insights into the metabolic fate of thiazole-containing compounds, highlighting the role of such studies in drug development and regulatory approval processes (Renzulli et al., 2011).

Dietary Sources and Biomonitoring of Environmental Exposures

A study on 2-thiothiazolidine-4-carboxylic acid (TTCA) identified brassica vegetables as a dietary source that could potentially overestimate carbon disulfide exposure. This research is significant for environmental health, indicating the need to consider dietary habits in the biomonitoring of industrial chemicals (Simon, Nicot, & Dieudonné, 1994).

Bioavailability and Pharmacokinetics Studies

The comparative bioavailability study of Cefixime, involving a thiazole derivative, in healthy male volunteers underscores the importance of understanding the pharmacokinetics and bioavailability of pharmaceuticals. Such studies are critical for ensuring the efficacy and safety of new and generic drug formulations (Zakeri-milani et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-1,2-thiazole-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.2ClH/c5-2-1-9-6-3(2)4(7)8;;/h1H,5H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDRXRJONAKJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride

CAS RN

1394040-47-1
Record name 4-amino-1,2-thiazole-3-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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